

Application Notes and Protocols: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B044991

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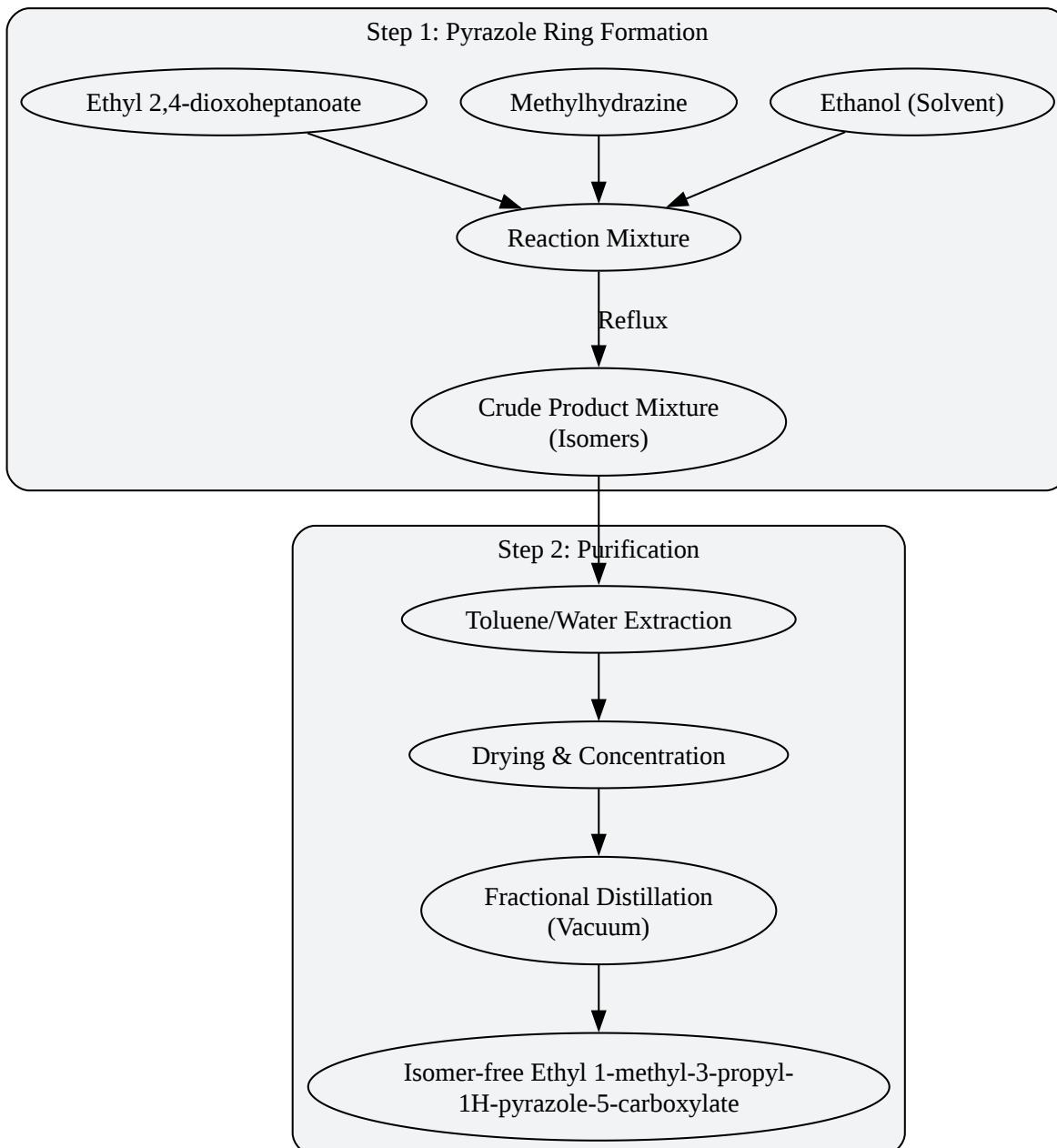
These application notes provide a comprehensive overview of **Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate**, a heterocyclic compound belonging to the pyrazole class. While specific biological data for this exact molecule is limited in publicly available literature, the pyrazole scaffold is of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.^{[1][2][3]} This document outlines the synthetic protocols for the title compound, its potential applications as a selective cyclooxygenase-2 (COX-2) inhibitor, and detailed protocols for its biological evaluation.

Synthetic Protocols

The synthesis of **Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate** can be achieved through several established methods for pyrazole ring formation and N-alkylation. Below are two detailed protocols.

Protocol 1: Synthesis via Diketoester Cyclization and Methylation

This is a common and effective method for producing 1,3,5-substituted pyrazoles. The process involves the initial formation of the pyrazole ring from a diketoester and hydrazine, followed by N-methylation. A more direct route involves using methylhydrazine.

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Caption: The COX-2 signaling pathway and the site of inhibition by pyrazole derivatives.

Quantitative Data of Related Pyrazole Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole derivatives from published research. This data illustrates the potential of the pyrazole scaffold to yield potent and selective COX-2 inhibitors.

Compound Class/Reference	Example Compound	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	Selectivity Index (SI) (COX-1/COX-2)
Pyrazole-pyridazine hybrids [4]	Compound 6f	>100	1.15	>86.9
Pyrazole-benzenesulfonamides [5]	Compound 3b	0.876	0.039	22.21
Pyrazole-benzenesulfonamides [5]	Compound 5e	0.512	0.039	13.10
Pyrazole-methylamines [6]	Compound 5s	183.12	2.51	72.95
Pyrazole-methylamines [6]	Compound 5u	134.11	1.79	74.92
Reference Drug				
Celecoxib [6]	Celecoxib	135.21	1.73	78.06

Note: IC₅₀ is the half-maximal inhibitory concentration. A higher Selectivity Index (SI) indicates greater selectivity for COX-2.

Biological Evaluation Protocols

To assess the anti-inflammatory potential of **Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate**, a combination of in vitro and in vivo assays is recommended.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the compound's ability to directly inhibit the activity of isolated COX enzymes.

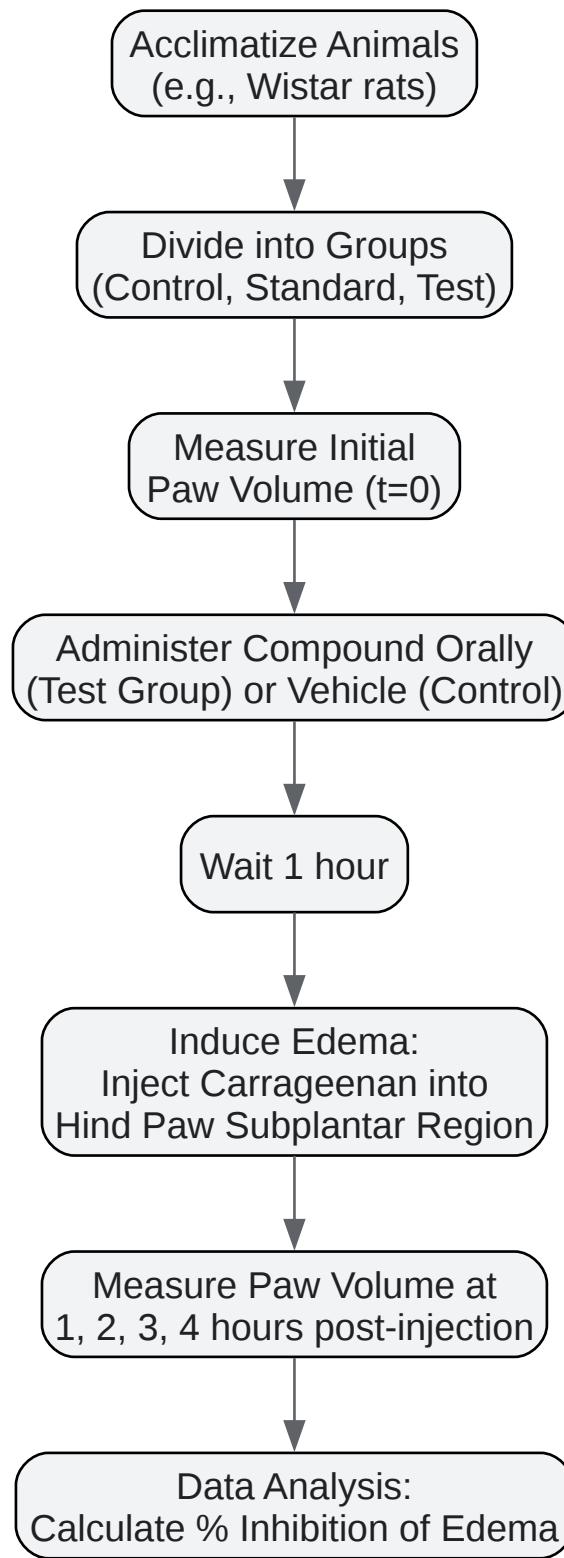
Methodology Overview:

- Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
- Assay Principle: A common method is the colorimetric COX inhibitor screening assay. This measures the peroxidase activity of the COX enzyme, which catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
- Procedure: a. Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compound (and a vehicle control) in a 96-well plate. b. Initiate the reaction by adding arachidonic acid and the colorimetric substrate. c. Monitor the absorbance change over time at a specific wavelength (e.g., 590 nm).
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC_{50} value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used animal model to screen for acute anti-inflammatory activity.

[\[7\] Experimental Workflow: Carrageenan-Induced Paw Edema Assay](#)



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Caption: Workflow for the in vivo anti-inflammatory activity assessment.

Methodology:

- Animals: Use adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.
- Grouping: Divide the animals into at least three groups:
 - Control Group: Receives the vehicle (e.g., 1% Carboxymethyl cellulose suspension).
 - Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).
 - Test Group(s): Receives **Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate** at various doses.
- Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
- Compound Administration: Administer the test compound, standard drug, or vehicle orally (p.o.).
- Induction of Inflammation: After 1 hour, inject a 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
- Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis: The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the following formula:

$$\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$$

Where:

- V_c = Average increase in paw volume in the control group.
- V_t = Average increase in paw volume in the test group.

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